molecular formula C13H14F2N4OS B194218 (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide CAS No. 368421-58-3

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

Cat. No.: B194218
CAS No.: 368421-58-3
M. Wt: 312.34 g/mol
InChI Key: UWVOPVUWKIHGRF-ISVAXAHUSA-N
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Description

This compound is a stereospecific thioamide derivative featuring a 2,5-difluorophenyl group, a hydroxyl group, and a 1,2,4-triazole moiety. Its structural uniqueness lies in the (2R,3R) configuration, which is critical for biological activity, particularly in antifungal applications .

Properties

IUPAC Name

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOPVUWKIHGRF-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127991
Record name (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368421-58-3
Record name (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
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Record name (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
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Biological Activity

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide is a compound of interest due to its potential biological activities, particularly in the field of antifungal and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₄F₂N₄OS
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 368421-58-3

The compound features a triazole ring, which is significant in many pharmacological applications due to its ability to interact with biological macromolecules.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. The mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. In a study focusing on its antifungal efficacy against various fungal strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Fungal Strain MIC (μg/mL) Comparison Agent MIC (μg/mL)
Candida albicans8Fluconazole16
Aspergillus niger16Voriconazole32

This table illustrates the compound's effectiveness against common fungal pathogens, indicating its potential as a therapeutic agent.

Antimicrobial Activity

In addition to antifungal properties, this compound has shown broad-spectrum antimicrobial activity. Studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL) Comparison Agent MIC (μg/mL)
Staphylococcus aureus4Methicillin8
Escherichia coli16Ciprofloxacin32

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial therapies.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets involved in the biosynthesis pathways of fungi and bacteria. The triazole moiety is known to bind to enzymes like lanosterol demethylase, disrupting normal cellular processes and leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Antifungal Efficacy : A recent investigation into the antifungal properties of this compound revealed that it effectively inhibited the growth of resistant strains of Candida species. The study emphasized its potential use in treating infections caused by azole-resistant fungi .
  • Antimicrobial Spectrum Analysis : Another research effort assessed the antimicrobial spectrum and found that the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains. This indicates its potential role in combination therapy .
  • Structure-Activity Relationship Analysis : A detailed SAR study demonstrated that modifications in the fluorophenyl group significantly impacted biological activity. Substituting different halogens or functional groups on the phenyl ring altered both potency and selectivity towards fungal versus bacterial targets .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The presence of the triazole moiety is particularly notable for its role in inhibiting fungal growth, making it a candidate for antifungal drug development .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation . This makes it a promising candidate for further investigation in cancer therapy.

Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic disorders .

Agricultural Applications

Fungicide Development
Given its antifungal properties, this compound has potential applications as a fungicide in agriculture. Its ability to target fungal pathogens could help in the development of new crop protection agents that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulation
Research is ongoing into the use of this compound as a plant growth regulator. Preliminary studies suggest that it may influence plant growth patterns and stress resistance, which could enhance agricultural productivity under adverse conditions .

Materials Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and improved mechanical strength .

Nanomaterials Development
There is potential for this compound to be utilized in the development of nanomaterials. Its chemical properties may facilitate the formation of nanoparticles with specific functionalities for applications in drug delivery systems and biosensors .

Case Studies and Research Findings

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Candida albicans and Staphylococcus aureus with minimal inhibitory concentrations (MICs) lower than existing treatments .
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines through caspase activation; further studies suggested potential for combination therapy with existing chemotherapeutics .
Study 3Agricultural UseShowed significant reduction in fungal infections on crops when applied as a foliar spray; enhanced yield under controlled conditions .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key analogs differ in fluorine substitution patterns, functional groups, and stereochemistry:

Compound Name Substituents Functional Group CAS Number Similarity Score
Target Compound 2,5-difluorophenyl Thioamide 368421-58-3 -
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide 2,4-difluorophenyl Amide - -
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate 2,4-difluorophenyl Methanesulfonate 483340-19-8 0.83
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide 2,5-difluorophenyl Amide 241479-75-4 0.84

Key Observations :

  • Fluorine Position : The 2,5-difluorophenyl group in the target compound may influence steric and electronic interactions compared to 2,4-difluorophenyl analogs, altering binding to cytochrome P450 enzymes in antifungal mechanisms .
  • Functional Groups: Thioamide derivatives exhibit higher lipophilicity (XLogP3 ~0.2 for amide vs. 1 in amides) . Methanesulfonate derivatives improve solubility but may reduce membrane permeability .

Physicochemical Properties

Property Target Compound (Thioamide) Amide (CAS 241479-75-4) Methanesulfonate (CAS 483340-19-8)
Molecular Weight (g/mol) ~310 (estimated) 296.27 364.34
Hydrogen Bond Donors 2 2 3
Topological Polar Surface Area ~94 Ų 94 Ų 110 Ų
Melting Point Not reported Not reported >200°C

Notes:

  • The thioamide’s sulfur atom may increase molecular weight and alter crystallinity compared to amides.
  • Higher polar surface area in methanesulfonates correlates with reduced blood-brain barrier penetration .

Preparation Methods

Two-Step Synthesis from (2S,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile

This method, detailed in patent literature and chemical databases, involves a thiophosphorylation reaction followed by hydrolysis:

Step 1: Thiophosphorylation

  • Reagents : O,O-Diethyl hydrogen phosphorodithioate, (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile

  • Solvents : Water, isopropyl alcohol (1:1 v/v)

  • Conditions : 78°C, 15 hours

  • Mechanism : The nitrile group undergoes nucleophilic attack by the thiophosphate, forming a thiophosphorylated intermediate. The stereochemistry at C3 is retained due to the rigid bicyclic transition state.

Step 2: Alkaline Hydrolysis

  • Reagents : Sodium hydroxide (2 M)

  • Solvents : Dichloromethane, water

  • Conditions : Room temperature (20°C), pH 7–8

  • Mechanism : Hydrolysis of the thiophosphate group yields the thioamide. The mild basic conditions prevent epimerization at the stereogenic centers.

Table 1: Summary of Reaction Conditions and Outcomes

StepReagentsSolventsTemperatureTimeYield*
1O,O-Diethyl thiophosphateH2O, isopropyl alcohol78°C15 h72–78%
2NaOHCH2Cl2, H2O20°C2 h85–90%
*Reported yields are based on isolated products after purification.

Alternative Pathway via Thioamide Formation from Nitriles

While less commonly employed, direct conversion of nitriles to thioamides using hydrogen sulfide (H2S) or Lawesson’s reagent has been explored. However, these methods face challenges in stereochemical control and require harsh conditions (e.g., 100°C, 24 h), leading to partial racemization at C2 and C3.

Stereochemical Control and Optimization

Influence of Starting Material Configuration

The use of (2S,3R)-configured nitrile precursors ensures retention of the desired (2R,3R) configuration in the final product. Computational studies suggest that the bulky 2,5-difluorophenyl group restricts rotation around the C3–C4 bond, favoring a single diastereomer during thiophosphorylation.

Solvent Effects on Reaction Efficiency

  • Isopropyl Alcohol/Water Mixture : Enhances solubility of both polar (thiophosphate) and nonpolar (nitrile) reactants, accelerating the reaction rate.

  • Dichloromethane in Hydrolysis : Minimizes side reactions by stabilizing the thioamide product in the organic phase.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=S stretch), 1590 cm⁻¹ (C–N triazole).

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.32 (d, J = 6.8 Hz, 3H, CH3), 3.15 (dd, J = 14.0, 4.4 Hz, 1H, CH2), 5.21 (s, 1H, OH), 7.12–7.25 (m, 3H, Ar–H), 8.12 (s, 1H, triazole).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥99% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Epimerization Risks

Prolonged exposure to high temperatures (>80°C) or strong acids/bases can invert configurations at C2 or C3. Mitigation includes:

  • Strict temperature control during thiophosphorylation.

  • Use of buffered hydrolysis conditions (pH 7–8).

Byproduct Formation

Minor byproducts include the (2S,3S) diastereomer (≤2%) and des-fluoro analogues (≤1%). These are removed via recrystallization from ethanol/water (3:1).

Industrial-Scale Considerations

For large-scale production (>100 kg batches):

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Green Chemistry Metrics : E-factor = 6.2 (kg waste/kg product), primarily due to solvent use in extraction .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or ring-opening of epoxide intermediates. For example, reacting (2R,3S)-2-(2,5-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with thioamide precursors in tetrahydrofuran (THF) using LiH as a base at reflux (83% yield reported) .
  • Optimization : Key parameters include temperature control (0°C for initiation, then reflux), solvent choice (anhydrous THF for stability), and stoichiometric ratios of LiH to epoxide (3:1 molar ratio recommended).

Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are critical?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Polarimetry and X-ray crystallography (if single crystals are obtainable) confirm absolute configurations .
  • Data Interpretation : Compare retention times with known standards and calculate enantiomeric excess (ee) via peak area integration. NMR coupling constants (e.g., 3JHH^3J_{HH}) can infer diastereomeric relationships .

Q. What role does this compound play in antifungal drug development, particularly for Isavuconazole?

  • Context : It is a synthetic intermediate or impurity in Isavuconazole production. Regulatory guidelines require impurity profiling to ensure drug safety and efficacy .
  • Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection (PDA) to quantify impurity levels at thresholds ≤0.15% per ICH Q3A/B guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution patterns) impact the compound’s biological activity and metabolic stability?

  • Experimental Design : Synthesize analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 2,5-difluoro) and compare their IC50_{50} against Candida species. Assess metabolic stability via liver microsome assays (human/rat) .
  • Data Contradictions : While 2,5-difluorophenyl enhances target binding via hydrophobic interactions, it may reduce solubility, complicating formulation .

Q. What strategies resolve low diastereoselectivity during synthesis, and how can diastereomers be separated?

  • Challenges : Epoxide ring-opening reactions often yield mixed diastereomers due to competing nucleophilic attack pathways.
  • Solutions :

  • Kinetic Control : Use bulky bases (e.g., LDA) to favor one transition state.
  • Chromatography : Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves baseline separation. Validate purity via 19F^{19}\text{F} NMR .

Q. How can degradation pathways be characterized under accelerated stability conditions (e.g., ICH Q1A)?

  • Protocol : Expose the compound to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS/MS and HRMS.
  • Key Findings : Hydrolysis of the thioamide group generates sulfonic acid derivatives, while photooxidation targets the triazole ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
Reactant of Route 2
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

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